molecular formula C12H24O B12649986 beta,gamma,4-Trimethylcyclohexanepropanol CAS No. 84642-64-8

beta,gamma,4-Trimethylcyclohexanepropanol

Cat. No.: B12649986
CAS No.: 84642-64-8
M. Wt: 184.32 g/mol
InChI Key: JADYNECLVZHQIE-UHFFFAOYSA-N
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Description

Beta,gamma,4-trimethylcyclohexanepropanol is a cyclohexane-derived tertiary alcohol with methyl substituents at the beta (β), gamma (γ), and 4-positions of the cyclohexane ring and propanol chain. The compound’s stereochemical configuration and substituent arrangement significantly influence its physicochemical behavior, as observed in related cyclohexanepropanol derivatives .

Properties

CAS No.

84642-64-8

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2-methyl-3-(4-methylcyclohexyl)butan-1-ol

InChI

InChI=1S/C12H24O/c1-9-4-6-12(7-5-9)11(3)10(2)8-13/h9-13H,4-8H2,1-3H3

InChI Key

JADYNECLVZHQIE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(C)C(C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta,gamma,4-Trimethylcyclohexanepropanol typically involves the hydrogenation of corresponding cyclohexene derivatives. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere at elevated temperatures and pressures .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors with continuous flow systems to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions is crucial for achieving high yields and product purity .

Chemical Reactions Analysis

Types of Reactions: Beta,gamma,4-Trimethylcyclohexanepropanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Beta,gamma,4-Trimethylcyclohexanepropanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of beta,gamma,4-Trimethylcyclohexanepropanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares beta,gamma,4-trimethylcyclohexanepropanol with structurally related compounds, focusing on molecular properties, substituent positions, and applications.

Compound Name CAS RN Molecular Formula Molecular Mass (g/mol) Key Substituents Boiling Point Density Applications
This compound Not provided Inferred: ~C₁₂H₂₄O ~184.32 β, γ, and 4-methyl groups Data unavailable Data unavailable Research chemical
4-Ethyl-α,γ,γ-trimethylcyclohexanepropanol 10534-30-2 C₁₄H₂₈O 212.37 α,γ,γ-trimethyl; 4-ethyl 101–102°C @ 1 Torr Not reported Industrial intermediates
α,β,2,2,6-Pentamethylcyclohexanepropanol 60241-53-4 C₁₄H₂₈O 212.37 α,β,2,2,6-pentamethyl Not reported Not reported Fragrance component
Dihydroterpineol 498-81-7 C₁₀H₂₀O 156.27 α,α,4-trimethyl (saturated ring) Not reported Not reported Flavoring agent
Alpha-terpineol 98-55-5 C₁₀H₁₈O 154.25 α,α,4-trimethyl (cyclohexene ring) Not reported 0.93 g/mL @25°C Cosmetics, fragrances

Key Structural and Functional Insights:

Substituent Effects: The ethyl group in 4-ethyl-α,γ,γ-trimethylcyclohexanepropanol increases molecular mass (212.37 g/mol) and boiling point compared to methyl-substituted analogs . Unsaturation in alpha-terpineol (cyclohexene ring) reduces density (0.93 g/mL) and molecular mass (154.25 g/mol) relative to saturated derivatives like dihydroterpineol . Steric hindrance from multiple methyl groups (e.g., pentamethyl in CAS 60241-53-4) may reduce solubility in polar solvents .

Applications :

  • Alpha-terpineol and dihydroterpineol are widely used in fragrances due to their low volatility and pleasant odors .
  • Ethyl-substituted derivatives (e.g., CAS 10534-30-2) are likely utilized in industrial processes requiring higher thermal stability .

Research Findings and Regulatory Considerations

  • Synthetic Challenges: Cyclohexanepropanol derivatives often require regioselective alkylation or hydrogenation steps, as seen in the synthesis of dihydroterpineol from alpha-terpineol .
  • Analytical Methods : Techniques like gas chromatography and mass spectrometry are critical for characterizing these compounds, particularly given their structural complexity and low volatility .

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